Methyl 3-(methylsulfonamido)benzoate
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Overview
Description
“Methyl 3-(Methylsulfonylamino)benzoate” is an organic compound . It is characterized by a benzene ring connected to an ester functional group . Its empirical formula is C9H11NO4S and it has a molecular weight of 229.25 .
Synthesis Analysis
The synthesis of similar compounds, such as Methyl Benzoate, often involves the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .Molecular Structure Analysis
The molecular structure of “Methyl 3-(Methylsulfonylamino)benzoate” is characterized by a benzene ring connected to an ester functional group . More detailed structural analysis would require specific experimental data.Physical and Chemical Properties Analysis
“Methyl 3-(Methylsulfonylamino)benzoate” is a solid . It is characterized by a benzene ring connected to an ester functional group . Its empirical formula is C9H11NO4S and it has a molecular weight of 229.25 .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 3-(Methylsulfonylamino)benzoate has been studied for its various chemical properties and applications in synthesis. One such example is its role in the creation of acaricides like amidoflumet, where it contributes to the molecular structure and chemical efficacy (Kimura & Hourai, 2005).
- The compound also plays a role in Friedel–Crafts Acylation reactions, as seen in studies where methyl benzoate reacts with aromatic compounds to produce benzophenone derivatives (Hwang, Prakash, & Olah, 2000).
Applications in Organic Synthesis
- Methyl 3-(Methylsulfonylamino)benzoate is used in the synthesis of various organic compounds. It's involved in the preparation of derivatives like methyl (Z)-3-(phenylsulfonyl)prop-2-enoate, which has applications in organic chemistry research (Hirst & Parsons, 2003).
- Another application is in synthesizing alkyl-3-[(substituted phenylthio)methyl] benzoates and their phenyl sulfonyl derivatives, useful in UV, IR, and 1HNMR studies (El-Bardan, Gohar, El-Hegazy, & Hamed, 1992).
Microbial Interactions
- The compound's interaction with microbes, like Burkholderia cepacia, demonstrates its role in environmental and microbial studies. Burkholderia cepacia can utilize methyl benzoate as a carbon source, leading to insights into microbial metabolism and environmental biodegradation processes (Philippe, Vega, & Bastide, 2001).
Catalysis and Chemical Reactions
- Studies also reveal its role in catalysis, such as in the synthesis of benzimidazoles using sulfonic acid functionalized imidazolium salts/FeCl3, which demonstrates its usefulness in facilitating and enhancing chemical reactions (Khazaei et al., 2011).
Process Optimization in Pharmaceutical Intermediates
- It's used in optimizing the synthesis process of pharmaceutical intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate, underlining its significance in pharmaceutical manufacturing (Xu, Guo, Li, & Liu, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Methyl 3-(methylsulfonamido)benzoate, also known as methyl 3-(methanesulfonamido)benzoate or Methyl 3-(Methylsulfonylamino)benzoate, is a chemical compound with a molecular weight of 229.26 . This article will discuss its mechanism of action, biochemical pathways, pharmacokinetics, the result of its action, and how environmental factors influence its action.
Pharmacokinetics
Some properties can be inferred from its physicochemical properties . . These properties suggest that the compound may have good bioavailability.
Properties
IUPAC Name |
methyl 3-(methanesulfonamido)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-4-3-5-8(6-7)10-15(2,12)13/h3-6,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIOKJVVJMHUTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32087-05-1 |
Source
|
Record name | methyl 3-methanesulfonamidobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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